molecular formula C14H12O4 B11867119 1,2-Diacetoxynaphthalene CAS No. 6336-79-4

1,2-Diacetoxynaphthalene

Cat. No.: B11867119
CAS No.: 6336-79-4
M. Wt: 244.24 g/mol
InChI Key: YLAVAANBVJPQIB-UHFFFAOYSA-N
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Description

1,2-Diacetoxynaphthalene is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, where two acetoxy groups are attached to the 1 and 2 positions of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diacetoxynaphthalene can be synthesized through several methods. One common approach involves the acetylation of 1,2-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Diacetoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Diacetoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diacetoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it can undergo enzymatic hydrolysis to form 1,2-dihydroxynaphthalene, which can then participate in redox reactions. These reactions may involve the generation of reactive oxygen species (ROS) and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroxynaphthalene
  • 1,4-Diacetoxynaphthalene
  • 1,4-Dihydroxynaphthalene

Uniqueness

1,2-Diacetoxynaphthalene is unique due to its specific acetoxy substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

6336-79-4

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(1-acetyloxynaphthalen-2-yl) acetate

InChI

InChI=1S/C14H12O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-8H,1-2H3

InChI Key

YLAVAANBVJPQIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)OC(=O)C

Origin of Product

United States

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